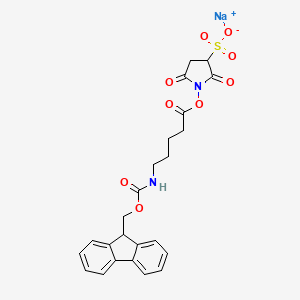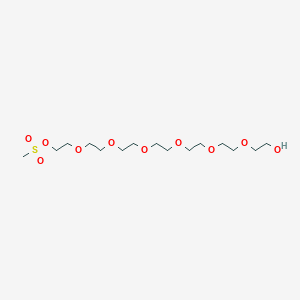
t-Boc-Aminooxy-PEG4-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Boc-Aminooxy-PEG4-NHS ester: is a versatile compound widely used in bioconjugation and drug development. It consists of a t-Boc (tert-butoxycarbonyl) protected aminooxy group, a polyethylene glycol (PEG) spacer with four ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This compound is particularly useful for its ability to form stable amide bonds with primary amines, making it an essential tool in the synthesis of various bioconjugates and drug delivery systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG4-NHS ester typically involves several key steps:
-
Protection of the Aminooxy Group: : The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the aminooxy compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
PEGylation: : The protected aminooxy compound is then reacted with a PEG4 linker. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of an ester bond between the PEG4 and the protected aminooxy group.
-
Activation with NHS: : The final step involves the activation of the PEGylated compound with NHS to form the NHS ester. This is typically done by reacting the PEGylated compound with NHS and a coupling reagent such as DCC or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, are employed to ensure the product meets industry standards.
化学反応の分析
Types of Reactions
t-Boc-Aminooxy-PEG4-NHS ester undergoes several types of chemical reactions:
-
Substitution Reactions: : The NHS ester reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out in a buffered aqueous solution at pH 7-9.
-
Deprotection Reactions: : The t-Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to free the aminooxy group.
Common Reagents and Conditions
Primary Amines: React with the NHS ester to form amide bonds.
Trifluoroacetic Acid (TFA): Used to remove the t-Boc protecting group.
Coupling Reagents: DCC or DIC are used to facilitate the formation of ester bonds during synthesis.
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Aminooxy Groups: Obtained after deprotection of the t-Boc group.
科学的研究の応用
t-Boc-Aminooxy-PEG4-NHS ester has a wide range of applications in scientific research:
-
Chemistry: : Used in the synthesis of bioconjugates and PEGylated compounds, which are important for improving the solubility and stability of drugs.
-
Biology: : Employed in the labeling of biomolecules, such as proteins and peptides, for imaging and diagnostic purposes.
-
Medicine: : Utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and targeted therapies.
-
Industry: : Applied in the production of functionalized surfaces and materials for various industrial applications.
作用機序
The mechanism of action of t-Boc-Aminooxy-PEG4-NHS ester involves several key steps:
-
Formation of Amide Bonds: : The NHS ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a PEG spacer, which provides flexibility and reduces steric hindrance.
-
Deprotection of the t-Boc Group: : The t-Boc group is removed under mild acidic conditions, freeing the aminooxy group for further reactions.
-
Reaction with Aldehydes: : The free aminooxy group can react with aldehydes to form oxime bonds, which are useful in bioconjugation and labeling applications.
類似化合物との比較
t-Boc-Aminooxy-PEG4-NHS ester can be compared with other similar compounds:
-
t-Boc-Aminooxy-PEG2-NHS ester: : Similar in structure but with a shorter PEG spacer, which may affect its solubility and flexibility.
-
t-Boc-Aminooxy-PEG8-NHS ester: : Contains a longer PEG spacer, providing greater flexibility but potentially increasing steric hindrance.
-
Aminooxy-PEG4-NHS ester: : Lacks the t-Boc protecting group, making it more reactive but less stable during storage.
This compound stands out due to its balanced PEG spacer length, which provides an optimal combination of flexibility and stability for various applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O11/c1-20(2,3)32-19(26)21-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-18(25)33-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCXPIZEFLGDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














